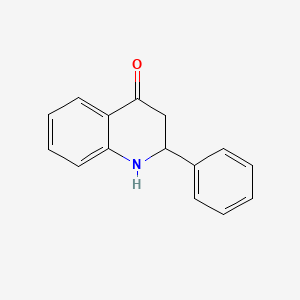

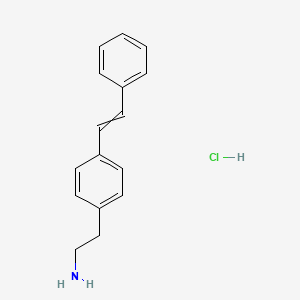

2-(4-Styryl-phenyl)-ethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-(4-Styryl-phenyl)-ethylamine hydrochloride" is a compound that likely exhibits interesting chemical and physical properties due to its structural components. This analysis explores related scientific findings to infer potential synthesis methods, molecular structure characteristics, and properties.

Synthesis Analysis

Synthesis of structurally similar compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds or aldehydes. For example, the synthesis of pyrrole derivatives from 2H-azirines and enamines demonstrates a general method that might parallel the synthesis of styryl-phenyl-ethylamine derivatives (Law et al., 1984).

Molecular Structure Analysis

Molecular structure determination often involves X-ray crystallography or NMR spectroscopy. For compounds with complex aromatic systems, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, crystal structure analysis reveals insights into intramolecular hydrogen bonding and π-π interactions, which are crucial for understanding the molecular geometry and stability (Achutha et al., 2017).

Chemical Reactions and Properties

Chemical reactions of similar compounds can involve nucleophilic substitution, oxidation, or addition reactions. For example, the reactivity of styryl pyrones under various conditions shows the versatility of aromatic compounds in chemical synthesis (El-Ghanam, 2005).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with other chemical agents, and photophysical properties, are determined by the functional groups present in the compound. Studies on similar compounds, like the synthesis and evaluation of N-(arylethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamines, provide insights into how these properties can be tailored through chemical modifications (de Costa et al., 1992).

Scientific Research Applications

Neurochemistry and CNS Toxicity

Phenylethylamines, including compounds structurally related to 2-(4-Styryl-phenyl)-ethylamine hydrochloride, have been extensively studied for their effects on the central nervous system (CNS). These studies have focused on the neurochemical pathways influenced by phenylethylamines and their potential CNS toxicity, with an emphasis on understanding the mechanisms of action, tolerance development, and the absence of physical dependence reported for these compounds (Woolverton, 1986).

Anticancer Potential

Research into phenylethylamine derivatives has also explored their potential as anticancer agents. Specific compounds have shown high tumor specificity and reduced keratinocyte toxicity, highlighting the promise of phenylethylamine derivatives in developing new anticancer drugs with fewer side effects. These findings are particularly relevant in the context of human oral squamous cell carcinoma (OSCC), where compounds induced apoptotic cell death, suggesting a pathway for therapeutic application (Sugita et al., 2017).

Environmental Impact and Toxicology

The environmental persistence and toxicity of phenylethylamine derivatives, such as 2,4-D herbicide, have been a subject of scientometric review. This research provides insights into the compound's impact on ecosystems, highlighting the importance of monitoring and managing the environmental presence of such chemicals to mitigate potential harm (Zuanazzi et al., 2020).

Ethylene Oxide Sterilization

Though not directly related to 2-(4-Styryl-phenyl)-ethylamine hydrochloride, the broader application of related compounds includes their role in the sterilization process, such as ethylene oxide sterilization for medical devices. This showcases the chemical versatility and potential industrial applications of phenylethylamine derivatives (Mendes et al., 2007).

Antioxidant Activity Analysis

Phenylethylamines and related compounds have been analyzed for their antioxidant activity, crucial for food engineering, medicine, and pharmacy. Understanding these properties can guide the development of compounds with beneficial health effects and industrial applications, marking the significance of these compounds beyond their direct biological interactions (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

2-[4-(2-phenylethenyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENRMKASVRBGLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695919 |

Source

|

| Record name | 2-[4-(2-Phenylethenyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Styryl-phenyl)-ethylamine hydrochloride | |

CAS RN |

124499-27-0 |

Source

|

| Record name | 2-[4-(2-Phenylethenyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.